2,5-Dibromo-4-methylpyrimidine

Descripción general

Descripción

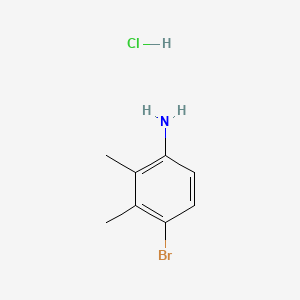

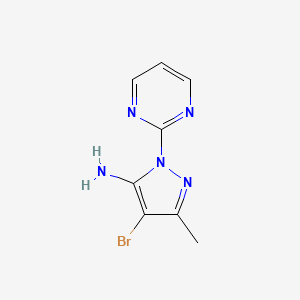

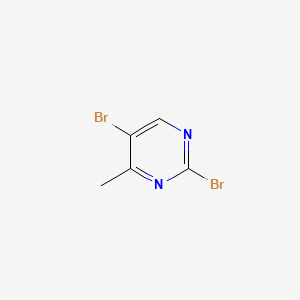

2,5-Dibromo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4Br2N2 . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da . It is also known by other names such as 2,5-Dibrom-4-methylpyridin in German, 2,5-Dibromo-4-méthylpyridine in French, and Pyridine, 2,5-dibromo-4-methyl- in ACD/Index Name .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two bromine atoms and one methyl group attached to this ring .Physical And Chemical Properties Analysis

2,5-Dibromo-4-methylpyrimidine has a molecular weight of 251.91 . The InChI key is IRPNRIMHCGWJMZ-UHFFFAOYSA-N . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Amination Reactions : 2,5-Dibromo-4-methylpyrimidine is involved in amination reactions, leading to the formation of various aminopyrimidines, which are important in pharmaceutical synthesis (Streef & Hertog, 2010).

Precursor in Pharmaceutical and Explosive Industries : As a precursor, 2,5-Dibromo-4-methylpyrimidine plays a role in the synthesis of compounds used in high explosives and medicinal products. This underscores its significance in process chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Intermediate in Synthetic Anticancer Drugs : It serves as an intermediate in the synthesis of dasatinib, a synthetic anticancer drug, showcasing its importance in drug development (Guo Lei-ming, 2012).

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, it demonstrates its versatility in the creation of novel heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Metal-complexing Molecular Rods : It's instrumental in synthesizing metal-complexing molecular rods, indicating its utility in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).

Crystalline Structure Analysis : The study of its crystalline modifications provides insights into the structural dynamics of pyrimidine derivatives, which is valuable for material science and crystallography (Zhukhlistova & Tishchenko, 2001).

One-Pot Nitrodebromination and Methyl Bi-functionalization : Showcasing a unique transformation in pyrimidine chemistry, it contributes to the development of novel synthetic methodologies (Mousavi, Heravi, & Tajabadi, 2020).

Propiedades

IUPAC Name |

2,5-dibromo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPNRIMHCGWJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735047 | |

| Record name | 2,5-Dibromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-methylpyrimidine | |

CAS RN |

171408-73-4 | |

| Record name | 2,5-Dibromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)